3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine

Catalog No.
S14154693
CAS No.
M.F
C12H23N3
M. Wt
209.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-ami...

Product Name

3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine

IUPAC Name

5-butan-2-yl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

InChI

InChI=1S/C12H23N3/c1-6-9(4)11-10(7-8(2)3)12(13)15(5)14-11/h8-9H,6-7,13H2,1-5H3

InChI Key

KWRFVSAOYYKDFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN(C(=C1CC(C)C)N)C

3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C13H22N4C_{13}H_{22}N_{4}, and it has a molecular weight of approximately 250.34 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of sec-butyl and isobutyl substituents at specific positions on the ring. This structure contributes to its unique chemical properties and potential biological activities.

Typical of amines and heterocycles. It can undergo:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Condensation Reactions: It can participate in condensation reactions to form imines or other derivatives, particularly when reacted with aldehydes or ketones.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or other desirable properties.

The synthesis of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: Starting from hydrazine or hydrazones, the pyrazole ring can be constructed through cyclization reactions with appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of sec-butyl and isobutyl groups can be achieved through alkylation reactions using suitable alkyl halides.
  • Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate it from by-products.

These methods highlight the versatility and complexity involved in synthesizing this compound.

3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammation, infection, or cancer.
  • Agricultural Chemicals: Similar compounds are often explored as agrochemicals for pest control or growth regulation.
  • Material Science: Its unique structure may find applications in developing new materials with specific properties.

Interaction studies involving 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with target proteins, providing insights into its potential efficacy.
  • In vitro Assays: Laboratory experiments assess the biological activity of the compound against specific cell lines or pathogens.

These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineContains a tert-butyl groupKnown for strong anti-inflammatory properties
1-(sec-butyl)-3-methyl-1H-pyrazol-5-amineFeatures a sec-butyl groupExhibits moderate antimicrobial activity
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amineHas a pentan groupPotential use in agricultural applications
5-Amino-3-tert-butylpyrazoleContains amino groupInvestigated for anticancer properties

The uniqueness of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine lies in its specific combination of substituents, which may influence its solubility, stability, and interaction with biological targets compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.189197746 g/mol

Monoisotopic Mass

209.189197746 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types